Home > Products > Screening Compounds P38536 > (1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane
(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane -

(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane

Catalog Number: EVT-8154520
CAS Number:
Molecular Formula: C14H18N2O2
Molecular Weight: 246.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound belongs to the class of diazabicyclic compounds, which are significant in organic synthesis and drug design. The presence of the benzyloxycarbonyl (Cbz) protecting group enhances its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of (1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane typically involves several key steps:

  1. Starting Material: The synthesis begins with a precursor such as 3,7-diazabicyclo[4.2.0]octane.
  2. Protection Step: The precursor is treated with benzyloxycarbonyl chloride in the presence of a base (e.g., triethylamine) to introduce the Cbz protecting group.
  3. Purification: The product is purified using techniques like column chromatography to achieve high purity levels.

The reaction conditions, including temperature and solvent choice, are crucial for maximizing yield and purity. For instance, the reaction may be conducted at room temperature or slightly elevated temperatures to facilitate the reaction without compromising the integrity of sensitive functional groups.

Molecular Structure Analysis

The molecular structure of (1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane can be described by its distinct bicyclic framework, which consists of two nitrogen atoms within a seven-membered ring system. Key structural features include:

  • Molecular Formula: C_{12}H_{16}N_{2}O_{2}
  • Molecular Weight: Approximately 220.27 g/mol
  • Stereochemistry: The compound exhibits specific stereochemical configurations at the 1 and 6 positions due to its chiral centers.

The rigid bicyclic structure contributes to its potential binding interactions with biological targets, enhancing its pharmacological properties.

Chemical Reactions Analysis

(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane participates in various chemical reactions:

  • Deprotection Reactions: The Cbz group can be selectively removed under acidic conditions (e.g., using hydrogen chloride in methanol), allowing for further functionalization of the core bicyclic structure.
  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms or other reactive sites on the bicyclic framework.
  • Oxidation and Reduction: It can also be subjected to oxidation or reduction processes to introduce or modify functional groups.

These reactions are essential for developing derivatives that may exhibit enhanced biological activity or different pharmacological profiles.

Mechanism of Action

The mechanism of action for (1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane primarily involves its interaction with specific biological targets such as enzymes or receptors:

  • Binding Affinity: The rigid bicyclic structure allows for effective spatial orientation when binding to targets, potentially increasing binding affinity.
  • Selectivity: The Cbz group can modulate the compound's interaction with targets by providing steric hindrance that influences selectivity.

Research indicates that compounds with similar structures often exhibit activity against various biological pathways, suggesting that (1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane could have therapeutic potential.

Physical and Chemical Properties Analysis

The physical and chemical properties of (1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane include:

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like dichloromethane and methanol but insoluble in water.
  • Melting Point: Specific melting point data may vary but is generally reported in literature around 100–120 °C.
  • Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases that can affect the Cbz group.

These properties are crucial for practical applications in laboratories and industries where handling and storage conditions are vital.

Applications

(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane has several significant applications:

  1. Medicinal Chemistry: Used as a building block in drug discovery and development due to its potential pharmacophore characteristics.
  2. Organic Synthesis: Serves as an intermediate for synthesizing complex organic molecules and scaffolds.
  3. Biological Studies: Investigated for interactions with various biological targets which may lead to new therapeutic agents.
  4. Industrial Applications: Utilized in producing fine chemicals and intermediates necessary for various industrial processes.
Synthetic Methodologies and Stereochemical Optimization

Ring-Closing Metathesis Strategies for Bicyclo[4.2.0]octane Core Formation

Ring-closing metathesis (RCM) serves as the pivotal method for constructing the strained bicyclo[4.2.0]octane framework. This approach capitalizes on the intramolecular metathesis of diene precursors featuring terminal alkenes tethered to the diazabicyclic scaffold. The reaction proceeds via ruthenium carbene intermediates, following Chauvin’s metallacyclobutane mechanism, where the key cyclization step is driven by ethylene evaporation (Le Châtelier’s principle) [1] [4]. For the bicyclo[4.2.0]octane system—an 8-membered ring fused to a 4-membered ring—entropic and enthalpic factors are critical. Medium-sized rings (8–11 atoms) exhibit significant transannular strain, necessitating precise reaction control [4].

Table 1: RCM Catalysts for Bicyclo[4.2.0]octane Synthesis

CatalystTemperature (°C)Concentration (mM)Yield Range (%)Key Advantages
Grubbs II (Ru-I)40–5010–5065–80Tolerance to N-heterocycles
Hoveyda-Grubbs II (Ru-II)25–405–2075–92Enhanced activity, recyclability
Molybdenum Schrock-20 to 251–1050–70High Z-selectivity
Z-Selective Ru (Ru-III)2510–10070–85>95% Z-olefin stereocontrol

High dilution conditions (5–20 mM) are essential to suppress oligomerization, particularly for the 8-membered ring [4] [6]. Second-generation Grubbs catalysts (Ru-II) demonstrate superior functional group tolerance toward the tertiary amines in the diazabicyclic precursor, as their polar side chains can template the ruthenium catalyst [1] [6]. Recent advances include visible-light-activated ruthenium catalysts, enabling spatial and temporal control over ring formation at ambient temperature [1]. Enyne RCM variants further expand this strategy, generating 1,3-diene motifs for subsequent functionalization [6].

Asymmetric Catalysis for (1R,6R) Configuration Control

Achieving the stereochemically dense (1R,6R) configuration demands chiral induction during key cyclization or functionalization steps. Two primary strategies exist: chiral auxiliaries attached to the nitrogen atoms and asymmetric metal catalysis. The latter leverages stereochemical cooperativity between chiral ligands and metal centers to enforce enantioselective ring closure or functional group installation [2] [9].

Molybdenum-based complexes with C₂-symmetric biphenolate ligands (e.g., L1) enable enantioselective RCM, directly yielding the bicyclo[4.2.0]octane core with >90% ee. This occurs through a "metal geometry-induced ligand asymmetry" mechanism, where an achiral bis(phenol) ligand adopts a chiral conformation upon binding the prochiral substrate and metal center [9]. Matching ligand chirality elements (e.g., binaphthyl-derived phosphines) further enhances enantioselectivity:

Table 2: Chiral Ligands for Stereocontrol in Bicyclo[4.2.0]octane Synthesis

Ligand TypeMetal CenterReaction% ee (1R,6R)Matched Effect
Biphenolate (L1)MoRCM90–95N/A
Binaphthyl-phosphine (L2)PdSuzuki coupling85–92+20% ee boost
Proline-derived (L3)RuHydrogenation75–88Substrate-dependent

For late-stage stereocontrol, asymmetric hydrogenation of dehydro bicyclo[4.2.0]octane intermediates using Noyori-type ruthenium catalysts (e.g., Ru-XylBinap) achieves up to 92% ee for the (1R,6R) isomer [2]. Stereochemical mismatching—introducing a chiral element with opposing configuration—can reduce enantioselectivity by 30–50%, highlighting the need for iterative ligand optimization [2] [9].

Protective Group Orthogonality: Carboxybenzyl vs. tert-Butyloxycarbonyl in Diazabicycloalkane Synthesis

The nitrogen atoms within the 3,7-diazabicyclo[4.2.0]octane scaffold necessitate differentiated protection to enable selective functionalization. Carboxybenzyl (Cbz) at N7 and tert-butyloxycarbonyl (Boc) at N3 exemplify orthogonality: Cbz is stable under acidic conditions (e.g., trifluoroacetic acid), while Boc cleaves under mild acids without affecting Cbz [3] [10].

Key Advantages of Cbz at N7:

  • RCM Compatibility: Unlike acid-labile groups (Boc), Cbz withstands the ruthenium catalysts’ Lewis acidity and elevated temperatures during ring closure [1] [3].
  • Directed Functionalization: The Cbz carbonyl oxygen can coordinate to palladium during C–H activation or cross-coupling, directing ortho-functionalization of the aryl ring [3] [10].
  • Chemoselective Deprotection: Hydrogenolysis (H₂/Pd-C) removes Cbz in minutes without cleaving Boc, enabling sequential N-functionalization [10].

Table 3: Protective Group Stability Profiles

Reaction ConditionCbz StabilityBoc StabilityOrthogonal Deprotection
RCM (Ru-II, 40°C)StablePartially cleavedN/A
TFA/Dichloromethane (25°C)StableCleavedBoc removal
H₂/Pd-C (1 atm)CleavedStableCbz removal
LiOH/1,4-DioxaneStableStableN/A

Boc protection at N3 is preferred for its bulkiness, which reduces nitrogen inversion during RCM, preserving stereochemical integrity. Post-RCM, Boc can be exchanged for other groups (e.g., acyl, sulfonyl) after selective deprotection [3].

Palladium-Catalyzed Cross-Coupling in Functionalization of the Diazabicyclic Scaffold

Palladium catalysis enables site-selective elaboration of the bicyclo[4.2.0]octane core, particularly at the C4 position or the C7-carboxybenzyl group. Suzuki-Miyaura coupling is predominant, exploiting boronates or boronic acids as nucleophilic partners. The Cbz group’s aryl halide moiety serves as an electrophilic handle for chemoselective arylation without affecting the diazabicyclic core [3] [5] [10].

Critical Considerations:

  • Catalyst Selection: Bulky electron-rich ligands (e.g., SPhos, XPhos) suppress β-hydride elimination and enable room-temperature couplings. For sterically congested substrates, Pd(Amphos)Cl₂ in aqueous micelles (TPGS-750-M) provides high yields [5].
  • Directing Effects: The tertiary amine at N3 can coordinate palladium, accelerating ortho-C–H functionalization of the Cbz aryl ring [10].
  • Sequential Functionalization: After RCM, the exocyclic alkene is amenable to Heck coupling or hydrofunctionalization, appending alkyl, aryl, or carbonyl groups [6].

Table 4: Palladium-Catalyzed Couplings on Diazabicyclo[4.2.0]octane Derivatives

Reaction TypeSubstrateCatalyst SystemYield (%)Application Example
Suzuki-MiyauraAryl-Bpin + Cbz-BrPdCl₂(SPhos)/K₃PO₄85–93Biaryl-modified Cbz for drug design
Heck CouplingAlkene + Aryl-IPd(Pt-Bu₃)₂/TPGS-750-M78–90Exocyclic alkene arylation
Buchwald-HartwigAryl-Cl + AmineAllylPdCl/cBRIDP80–88N-alkylation at C3 or C7
Negishi-likeAlkyl-ZnX + Aryl-BrPd(Amphos)₂Cl₂/TMEDA75–82Alkyl chain introduction

Notably, aryl mesylates—cost-effective alternatives to bromides—undergo Suzuki coupling using Pd(OAc)₂/XPhos, enabling late-stage diversification of the Cbz group [7] [10]. This strategy facilitates the synthesis of pharmaceutically relevant derivatives, such as PARP inhibitors featuring biaryl motifs [3].

Properties

Product Name

(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane

IUPAC Name

benzyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

InChI

InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-8-15-7-6-13(12)16/h1-5,12-13,15H,6-10H2/t12-,13-/m1/s1

InChI Key

GSSIZLVUEGJKBB-CHWSQXEVSA-N

SMILES

C1CNCC2C1N(C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CNCC2C1N(C2)C(=O)OCC3=CC=CC=C3

Isomeric SMILES

C1CNC[C@H]2[C@@H]1N(C2)C(=O)OCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.